

Phase 1 Clinical Trial Design for IK-175: Application Notes and Protocols

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Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

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These application notes provide a comprehensive overview of the Phase 1 clinical trial design for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The accompanying protocols detail key methodologies for assessing the pharmacodynamic effects of IK-175.

Introduction to IK-175 and the AHR Pathway

IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.^[1] In the tumor microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan.^[2] This activation leads to the expression of genes that suppress the anti-tumor immune response.^[1] By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor immunity.^[3] Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory cytokines such as IL-2.^{[4][5]} These studies have provided the rationale for the clinical investigation of IK-175 in patients with advanced solid tumors.^{[5][6]}

IK-175 Phase 1 Clinical Trial (NCT04200963) Overview

The first-in-human Phase 1a/1b study of IK-175 (also known as KYN-175) was designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.^{[7][8]} The trial has two main parts: a dose-escalation phase and a dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab.^{[9][10]}

Study Design and Objectives

The study is an open-label, multi-center trial enrolling patients with locally advanced or metastatic solid tumors for which standard therapy is no longer effective.^[7] The dose-expansion cohorts have a particular focus on patients with urothelial carcinoma.^[2]

Primary Objectives:

- To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of IK-175 as a monotherapy and in combination with nivolumab.^[8]
- To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.^[8]

Secondary Objectives:

- To characterize the pharmacokinetic profile of IK-175.^[8]
- To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).^[9]
- To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor tissue.^[6]

Patient Population and Treatment Regimens

Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors who have progressed on standard of care therapies.^[6] For the urothelial carcinoma expansion cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1 inhibitor.^[9] An important exploratory objective is the evaluation of AHR nuclear localization by immunohistochemistry (IHC) as a potential predictive biomarker.^{[2][6]}

Treatment Arms:

- Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[7][10]
- Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered intravenously every 4 weeks.[9][10]

Data Presentation

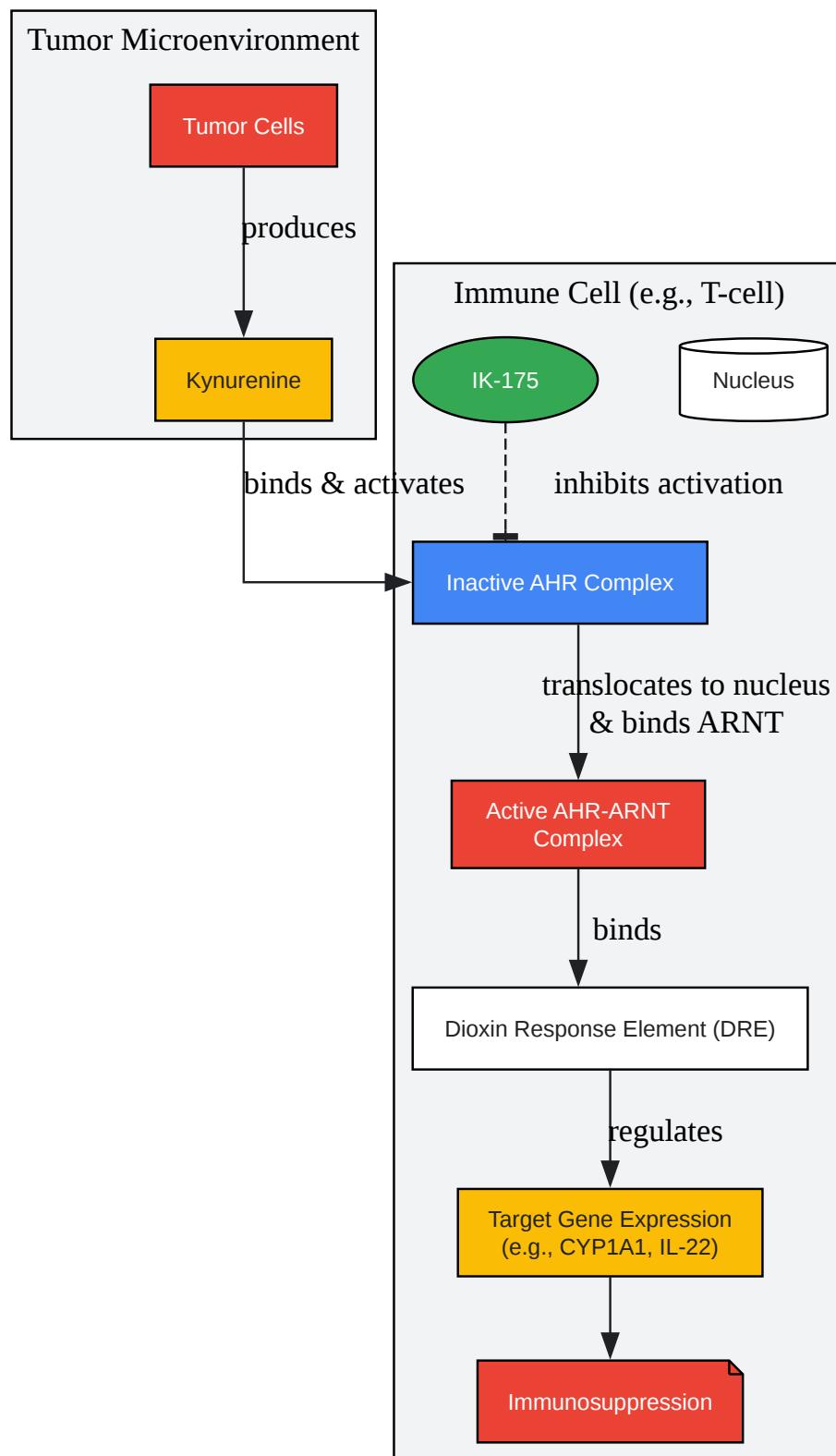
Table 1: IK-175 Phase 1 (NCT04200963) Trial Design Summary

Parameter	Details
Trial Identifier	NCT04200963
Phase	Phase 1a/1b
Study Design	Open-label, multi-center, dose-escalation and dose-expansion
Patient Population	Adults with locally advanced or metastatic solid tumors, with expansion cohorts for urothelial carcinoma
Treatment Arms	IK-175 Monotherapy; IK-175 in combination with Nivolumab
Primary Endpoints	MTD/RP2D, Safety, and Tolerability
Secondary Endpoints	Pharmacokinetics, Preliminary Anti-tumor Activity (RECIST 1.1), Pharmacodynamics

Table 2: IK-175 Dosing and Preliminary Clinical Activity (as of June 24, 2022)

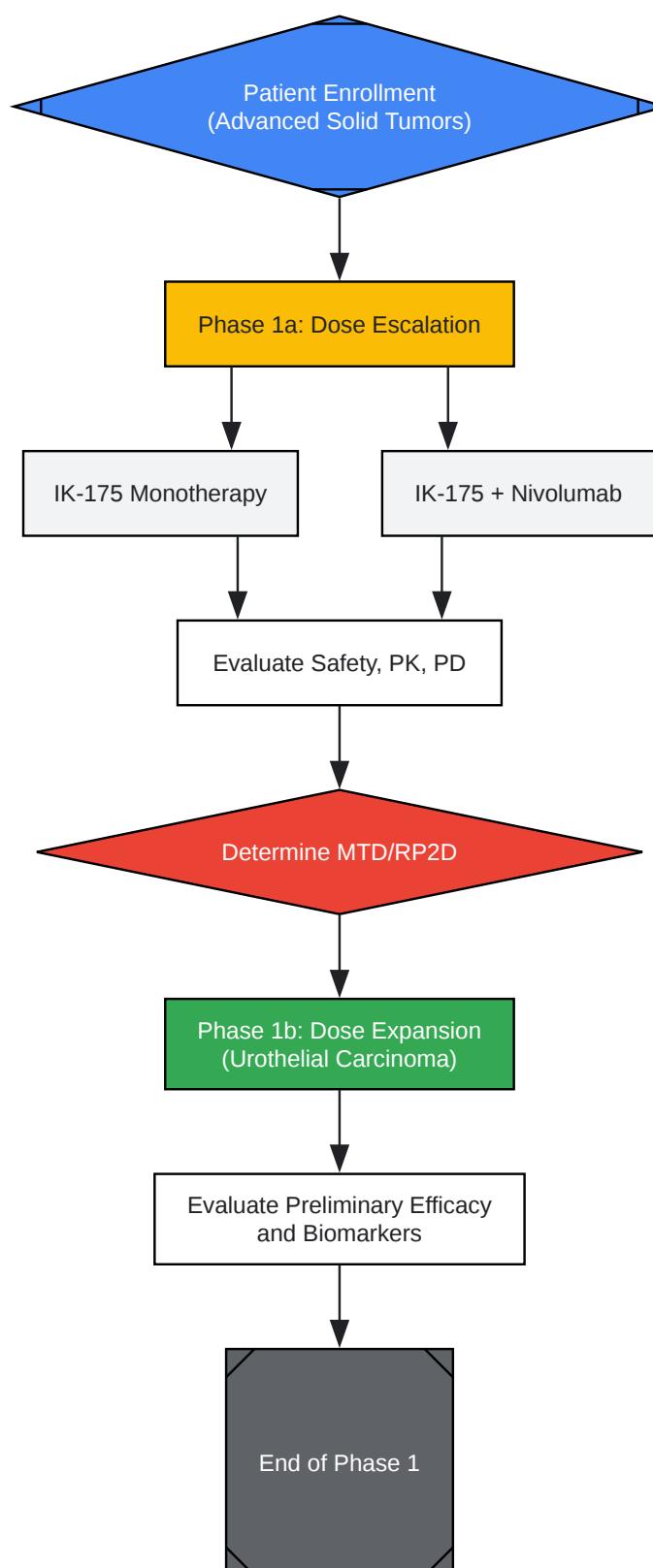
Treatment Arm	Dose Range (PO Daily)	Number of Patients	Key Outcomes
Monotherapy	200 mg to 1600 mg	26	MTD not reached; 1200 mg QD selected for expansion. Prolonged stable disease observed.[9] [10]
Combination	800 mg and 1200 mg	17	MTD not reached; 1200 mg QD selected for expansion. Confirmed partial responses observed in urothelial carcinoma patients.[9][10]

Mandatory Visualizations



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Caption: AHR signaling pathway and the mechanism of action of IK-175.



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